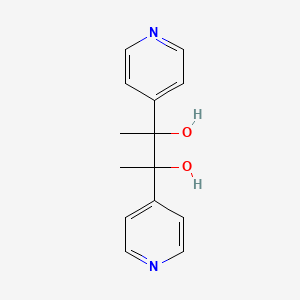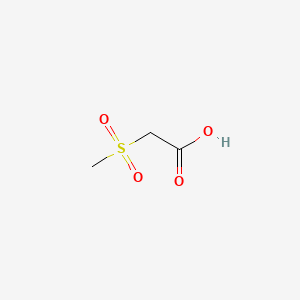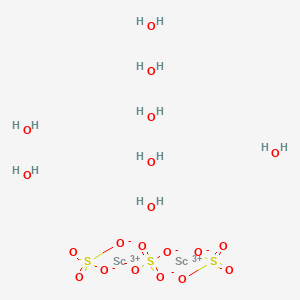
Scandium(III) Sulfate Octahydrate
Overview
Description
Scandium(III) Sulfate Octahydrate is a chemical compound with the formula Sc₂(SO₄)₃•8H₂O. It is a white, hygroscopic crystalline substance that is soluble in water. This compound is the scandium salt of sulfuric acid and is often used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(III) Sulfate Octahydrate can be synthesized through the reaction of scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving scandium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the octahydrate form .
Industrial Production Methods
In industrial settings, scandium is often recovered as a by-product from the extraction of other metals such as aluminum, titanium, and rare earth elements. The scandium-containing residues are treated with sulfuric acid to produce scandium(III) sulfate, which is then crystallized to form the octahydrate .
Chemical Reactions Analysis
Types of Reactions
Scandium(III) Sulfate Octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Scandium(III) sulfate can participate in redox reactions, although scandium typically remains in the +3 oxidation state.
Substitution: It can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Involves oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Reactions with other acids or salts can lead to the formation of different scandium compounds
Major Products Formed
Scandium Hydroxide: Formed when scandium sulfate reacts with water.
Scandium Oxide: Produced upon heating scandium sulfate in the presence of oxygen.
Scientific Research Applications
Scandium(III) Sulfate Octahydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in cancer treatment due to its unique properties.
Industry: Utilized in the production of high-strength aluminum-scandium alloys, which are used in aerospace and sporting goods
Mechanism of Action
The mechanism of action of Scandium(III) Sulfate Octahydrate involves its interaction with various molecular targets and pathways:
Hydration: In aqueous solutions, scandium ions are highly hydrated, forming complexes with water molecules.
Coordination Chemistry: Scandium ions can form stable complexes with various ligands, influencing their reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) Sulfate Octahydrate: Similar in structure and properties, used in similar applications.
Lanthanum(III) Sulfate Octahydrate: Another rare earth sulfate with comparable uses.
Aluminum(III) Sulfate Octahydrate: Shares some chemical properties but differs in its industrial applications
Uniqueness
Scandium(III) Sulfate Octahydrate is unique due to its specific coordination chemistry and its role in enhancing the properties of aluminum alloys. Its rarity and the specific conditions required for its extraction and synthesis also contribute to its distinctiveness .
Properties
IUPAC Name |
scandium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Sc/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPHDQBGRYWBM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200770 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52788-54-2 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


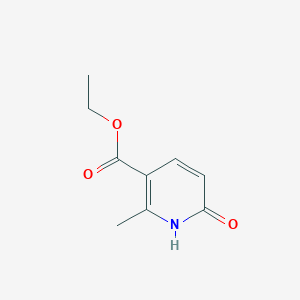
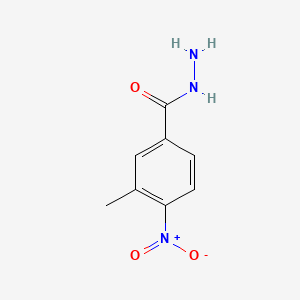
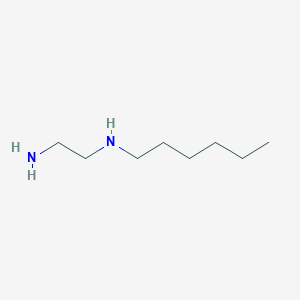



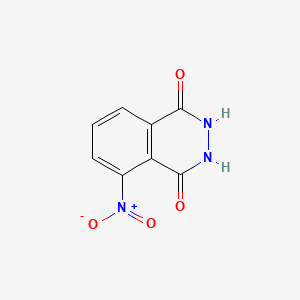
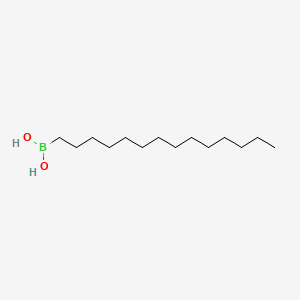
![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)
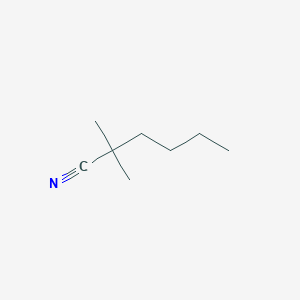

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)
